Diazoacetophenone

概要

説明

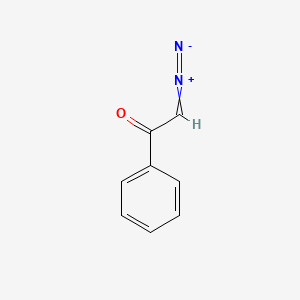

Diazoacetophenone, also known as 2-diazo-1-phenylethanone, is an organic compound with the molecular formula C8H6N2O. It is characterized by the presence of a diazo group (-N2) attached to an acetophenone moiety. This compound is notable for its vibrant yellow color and its utility in various organic synthesis reactions, particularly those involving carbenes and carbenoids.

準備方法

Synthetic Routes and Reaction Conditions: Diazoacetophenone can be synthesized through several methods. One common approach involves the reaction of acetophenone with diazomethane in the presence of a base. Another method includes the diazo transfer reaction, where a diazo group is transferred to acetophenone using a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves the diazo transfer method due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure safety, as diazo compounds can be potentially explosive. The process involves the use of large-scale reactors with appropriate safety measures, including temperature control and proper ventilation .

化学反応の分析

1,3-Dipolar Cycloaddition with Cyclooctynes

Diazoacetophenone undergoes rapid 1,3-dipolar cycloaddition with cyclooctynes (e.g., DIBONE ) to form pyrazoles. Key features:

-

Reactivity : this compound reacts slower than other diazo compounds (e.g., diazofluorene) with DIBONE , as evidenced by a second-order rate constant of 0.02 M⁻¹s⁻¹ in acetonitrile .

-

Regioselectivity : Yields regioisomeric mixtures of pyrazoles, as observed in the reaction with DIBONE (88% yield over 1260 minutes) .

-

Solvent Effects : Reactivity increases in polar protic solvents, suggesting a polarized transition state .

| Reaction Parameter | Value/Condition |

|---|---|

| Rate Constant (k₂) | 0.02 M⁻¹s⁻¹ (CD₃CN) |

| Reaction Time | 1260 min |

| Yield | 88% (pyrazole mixture) |

Competition with Azides

This compound exhibits chemoselectivity in reactions with azides and cyclooctynes:

-

Selectivity : In equimolar competition with azidoacetophenone, DIBONE preferentially reacts with the azide to form triazoles, leaving this compound unreacted .

-

Kinetic Basis : The difference in frontier molecular orbital (FMO) energies (∆ΔE >3 kcal/mol) drives this selectivity .

Reaction with Sulphides

Under acidic conditions, this compound reacts with sulphides to form phenacylsulphonium salts:

-

Conditions : Perchloric acid in dimethyl sulphide or methyl phenyl sulphide .

-

Failure with Diphenyl Sulphide : Reaction does not proceed with diphenyl sulphide, attributed to steric hindrance .

Three-Component Aminomethylation

Rhodium/phosphoric acid cooperative catalysis enables three-component reactions with alcohols and triazines:

-

Mechanism : Likely involves an enol intermediate rather than oxonium ylide .

-

Product : Tertiary alcohols (e.g., 4a ) formed in 43% yield under optimized conditions .

-

Selectivity : Rhodium(II) acetate and chiral phosphoric acid are required for catalysis .

Decomposition Pathways

This compound undergoes decomposition under various conditions to yield heterocyclic products:

-

Thermal Decomposition : In boiling benzene, forms isoquinoline-1,3-diones and 3-hydroxyisoindolones .

-

Lewis Acid Catalysis : With BF₃·OEt₂, generates isoquinoline-1,4-diones .

-

Rhodium(II) Catalysis : Leads to cyclized products via carbene intermediates .

Stability and Selectivity

科学的研究の応用

Organic Synthesis

DAP is widely used in organic synthesis due to its ability to generate reactive intermediates known as diazocarbenes upon thermal decomposition. These carbenes can insert into carbon-hydrogen bonds, facilitating the formation of new carbon-carbon bonds. This property is particularly useful in:

- Cycloaddition Reactions : DAP readily undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocycles. These heterocycles are foundational in many pharmaceuticals and natural products.

- Tandem Reactions : DAP has been utilized in tandem cyclization-cycloaddition reactions to construct complex molecular architectures efficiently .

Catalysis

Recent studies have highlighted the role of DAP in catalytic processes:

- Iron-Catalyzed Transformations : DAP has been employed in iron-catalyzed asymmetric cyclopropanation reactions, yielding optically active cyclopropanes . The use of chiral iron porphyrins as catalysts has enhanced selectivity and efficiency in these transformations.

- Rhodium-Catalyzed Reactions : In cooperative catalysis involving rhodium complexes, DAP has been shown to participate effectively in three-component reactions with alcohols and triazines, producing β-amino-α-hydroxy ketones . This method offers a straightforward approach to synthesizing chiral compounds.

Pharmacological Potential

While specific biological activities of DAP are not extensively documented, compounds containing diazo groups have demonstrated potential pharmacological properties:

- Antibacterial and Antifungal Activities : The reactive intermediates formed from diazo compounds may interact with biological macromolecules, suggesting possible antibacterial and antifungal effects.

- Anticancer Properties : There is growing interest in exploring the anticancer activities of diazo compounds due to their ability to form reactive intermediates that can target cancer cells.

Case Study 1: Iron-Catalyzed Asymmetric Cyclopropanation

A study demonstrated the use of DAP in the asymmetric cyclopropanation of styrenes using chiral iron porphyrin catalysts. The results indicated that DAP could produce optically active trifluoromethylphenyl cyclopropanes with yields up to 69% enantiomeric excess (ee) .

Case Study 2: Rhodium-Catalyzed Three-Component Reaction

In another investigation, researchers utilized DAP in a three-component reaction involving benzylic alcohols and triazines under rhodium/phosphoric acid co-catalysis. The reaction yielded chiral β-amino-α-hydroxy ketones efficiently, showcasing DAP's versatility as a building block for complex molecules .

Comparison with Related Compounds

The table below compares DAP with structurally similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Diazoacetone | α-Diazo Ketone | More reactive due to smaller alkyl substituents |

| Benzoyldiazonium Chloride | Diazonium Salt | Primarily used as an electrophile |

| α-Diazobenzene | Aryl Diazo Compound | Exhibits different reactivity patterns due to aryl group |

作用機序

The mechanism of action of diazoacetophenone involves the generation of a reactive carbene intermediate upon decomposition of the diazo group. This carbene can insert into various chemical bonds, including C-H, N-H, and O-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates involved .

類似化合物との比較

Diazoacetone: Similar in structure but with a methyl group instead of a phenyl group.

Diazomethane: A simpler diazo compound used for similar reactions but more volatile and hazardous.

Diazoacetic acid: Contains a carboxyl group instead of a ketone group.

Uniqueness of Diazoacetophenone: this compound is unique due to its stability compared to other diazo compounds, making it easier to handle and use in various reactions. Its phenyl group also provides additional reactivity and selectivity in organic synthesis .

生物活性

Diazoacetophenone (DAP) is an important compound in organic chemistry, particularly known for its biological activity and utility in various synthetic applications. This article explores the biological activity of DAP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the presence of a diazo group (-N=N-) attached to an acetophenone moiety. Its structural formula can be represented as:

This compound has been studied for its reactivity in photochemical reactions, as well as its interactions with biological macromolecules.

1. Enzyme Inhibition

One of the notable biological activities of DAP is its role as a mechanism-based inhibitor of cytochrome P450 enzymes. Research indicates that diazo compounds can modify the heme cofactor and amino acid side chains of P450 enzymes, leading to enzyme inactivation. For instance, studies have shown that DAP can covalently modify P450 enzymes, disrupting their catalytic functions through reactive species generated during enzymatic reactions .

DAP exhibits significant photochemical reactivity, which has implications for its biological activity. Upon irradiation, DAP can undergo Wolff rearrangement to generate reactive carbene species that can interact with nucleophiles in biological systems. This property has been exploited in synthetic organic chemistry to create complex molecular architectures .

1. Anticancer Activity

There is emerging evidence supporting the potential anticancer properties of DAP. Studies have demonstrated that diazo compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. For example, DAP has been shown to affect cell viability in various cancer cell lines, suggesting a possible role in cancer therapy .

2. Antimicrobial Properties

DAP and related diazo compounds have also been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit inhibitory effects against a range of bacteria and fungi, potentially due to their ability to disrupt microbial cell membranes or interfere with vital metabolic processes .

Case Studies

特性

IUPAC Name |

2-diazo-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTBZBURMWJKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954476 | |

| Record name | 2-Diazo-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3282-32-4 | |

| Record name | Diazoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2-diazo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Diazo-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diazoacetophenone?

A1: The molecular formula of this compound is C8H6N2O, and its molecular weight is 146.15 g/mol.

Q2: Are there any spectroscopic data available for diazoacetophenones?

A2: Yes, several spectroscopic techniques have been employed to characterize diazoacetophenones:

- UV Spectroscopy: These compounds exhibit characteristic absorption bands in the ultraviolet region, which are useful for concentration determination. []

- PMR Spectroscopy: Studies using PMR (Proton Magnetic Resonance) spectroscopy have revealed the absence of cis-trans isomerization in the diazocarbonyl fragment of this compound, unlike many other diazoketones. []

- He(I) Ultraviolet Photoelectron Spectroscopy: This technique was used to analyze the pyrolysates of this compound and its derivatives, identifying the formation of phenylketenes. []

- O-17 NMR Spectroscopy: This method has been successfully used to differentiate between various α′-alkyl- and aryl-substituted α-diazoketones. []

Q3: What is known about the conformation of this compound?

A3: X-ray diffraction studies have revealed the crystal structure and conformation of m-diazoacetophenone. [] Computational studies, using AM1 and HF/6-31G(d) levels of theory, have shown that diazoacetophenones prefer to adopt twisted syn conformations. This finding is supported by the good correlation between calculated ionization potentials and experimental photoelectron spectroscopic data. []

Q4: What is the significance of the Wolff rearrangement in this compound chemistry?

A4: The Wolff rearrangement is a key reaction pathway for diazoacetophenones, especially under thermal or photochemical conditions. This rearrangement, often catalyzed by silver salts or rhodium complexes, leads to the formation of phenylketenes, highly reactive intermediates valuable for further synthetic transformations. [, , ]

Q5: How do substituents on the phenyl ring influence the reactivity of diazoacetophenones?

A5: Substituents significantly impact the reactivity of diazoacetophenones, particularly in reactions like the Wolff rearrangement:

- Electron-donating groups: These groups, especially at the para position (e.g., methoxy, ethoxy), tend to retard the reaction rate, likely due to increased resonance stabilization of the this compound starting material. []

- Electron-withdrawing groups: These groups generally have a smaller effect on the reaction rate and follow the Hammett relationship. []

Q6: Can diazoacetophenones be used to synthesize heterocyclic compounds?

A6: Yes, diazoacetophenones are versatile precursors for synthesizing various heterocyclic compounds.

- Oxazoles: They react with nitriles in the presence of a Lewis acid catalyst like BF3 to yield oxazoles. This method allows for the preparation of diversely substituted oxazoles by varying the this compound and nitrile starting materials. [, ]

- Pyrazoles: Diazoacetophenones undergo [, ]-dipolar cycloaddition reactions with enones, such as methyl vinyl ketone, to yield 3,5-diacyl-4,5-dihydro-1H-pyrazoles. []

- Indenones: o-Alkynyl-substituted α-diazoacetophenones, in the presence of rhodium(II) carboxylate catalysts, undergo cyclization to form indenone derivatives. [, ]

Q7: How do metal catalysts influence the reactivity of diazoacetophenones?

A7: Metal catalysts play a crucial role in directing the reactivity of diazoacetophenones. For example:

- Silver benzoate: It catalyzes the decomposition of α-diazoacetophenone in benzene, yielding 3-benzoyl-4-hydroxy-5-phenylpyrazole and β-phenylpropiophenone. []

- Copper chelates: These catalysts promote the reaction of diazoacetophenones with alcohols to form alkoxyacetophenones. The addition of tertiary amines can switch the reaction pathway to favor the formation of alkyl phenylacetates. []

- Rhodium(II) carboxylates: These catalysts are crucial for the cyclization of o-alkynyl-substituted α-diazoacetophenones to indenones and for the asymmetric cyclopropanation reactions with alkenes. [, , ]

Q8: Can diazoacetophenones be used in asymmetric synthesis?

A8: Yes, chiral rhodium(II) carboxylate catalysts have been successfully employed in enantioselective cyclopropanation reactions using α-nitro diazoacetophenones as substrates, leading to the formation of enantioenriched cis-cyclopropane α-amino acids. []

Q9: What is known about the stability of diazoacetophenones?

A9: Diazoacetophenones are generally stable compounds but can decompose under various conditions.

- Thermal decomposition: Heating, especially in a vacuum, can lead to the Wolff rearrangement and the formation of phenylketenes. []

- Photolysis: UV irradiation can also induce the Wolff rearrangement. [, ]

- Acid-catalyzed hydrolysis: In acidic aqueous solutions, diazoacetophenones undergo hydrolysis, with the reaction rate being influenced by the substituents on the phenyl ring. [, , , , ]

Q10: What analytical methods are typically used to study diazoacetophenones?

A10: A range of analytical techniques are employed to characterize and quantify diazoacetophenones:

- Polarography: This electrochemical technique is useful for determining the concentration of diazoacetophenones in aqueous solutions, even in the presence of organic materials. [, ]

- Gas Chromatography (GC): GC is valuable for analyzing the products of this compound reactions, particularly volatile compounds like acetophenones. []

- X-ray crystallography: This technique has been used to elucidate the crystal structures and conformations of this compound derivatives. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。